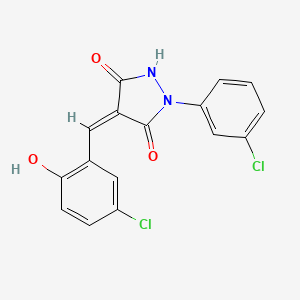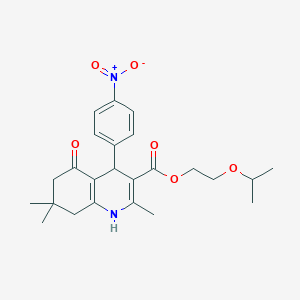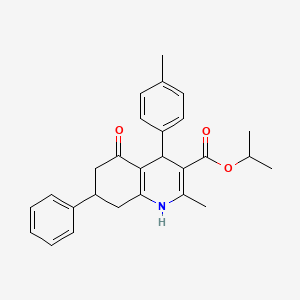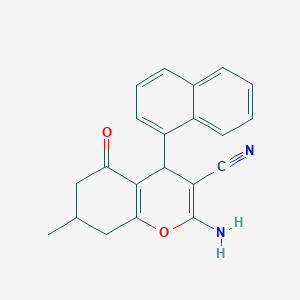
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1980s and has been studied extensively for its potential therapeutic applications.
科学的研究の応用
MCPP has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.
作用機序
MCPP acts on the serotonin receptors in the brain, specifically the 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition. Additionally, 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has been shown to increase the release of cortisol, a stress hormone, which may contribute to its anxiogenic effects.
実験室実験の利点と制限
MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also several limitations to its use. It can be difficult to control the dose and duration of exposure, and it has a range of physiological and psychological effects that can complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine on the brain and body, as well as its potential for abuse and addiction. Finally, there is a need for more studies on the optimal dosing and duration of exposure to 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine in lab experiments.
合成法
MCPP can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-methylbutyryl chloride, followed by cyclization with piperazine. The final product is obtained through purification and crystallization.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-12(2)15(19)18-9-7-17(8-10-18)14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGEUFQPXZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)


![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)

![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)